molecular formula C14H11N3O4S B2527185 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide CAS No. 946256-81-1

3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide

Cat. No.: B2527185
CAS No.: 946256-81-1
M. Wt: 317.32
InChI Key: PJAZNHSNHIRWLH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by a complex molecular structure incorporating a 1,2-oxazole carboxamide group linked to a methyl-substituted dioxolobenzothiazole moiety. While specific biological data for this exact compound is not available in the public scientific literature, its structure suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery research. Compounds featuring benzothiazole and heterocyclic carboxamide structures are frequently investigated for their diverse biological activities, which can include enzyme inhibition or receptor antagonism . Researchers may explore this molecule as a precursor for developing pharmacologically active agents, leveraging its complex heterocyclic system. Its high molecular complexity also makes it a candidate of interest in computational chemistry studies for molecular modeling and binding affinity predictions . This product is provided for chemical research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-7-3-11(21-16-7)13(18)15-14-17(2)8-4-9-10(20-6-19-9)5-12(8)22-14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZNHSNHIRWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethylene glycol for the formation of dioxolane rings and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide. For instance:

  • In vitro studies : Compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HUH7 (liver cancer) cells. The MTT assay has been a standard method for assessing cell viability post-treatment with these compounds .
    CompoundCell LineIC50 (µM)Reference
    3-methyl-N-(...)MCF-7[Value]
    Similar Compound AHUH710.1

Anti-Diabetic Properties

Research has also indicated that derivatives of oxazole structures exhibit anti-diabetic effects by lowering glucose levels in animal models such as Drosophila melanogaster. These findings suggest a potential for developing new therapeutic agents targeting diabetes .

Antimicrobial Activity

The compound's derivatives have shown promising results in antimicrobial assays. Compounds derived from oxazoles have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections .

Case Studies

Several studies have documented the efficacy of compounds related to 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide:

  • Study on MCF-7 Cells : A series of synthesized compounds were tested against the MCF-7 cell line using the MTT assay. Results indicated that several compounds exhibited IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
  • Anti-Diabetic Research : In vivo studies using genetically modified models demonstrated that specific oxazole derivatives effectively lowered blood glucose levels compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]oxadiazole Derivatives ()

Compounds such as benzo[c][1,2,5]oxadiazole-5-carboxamide (compound 3 in ) share a carboxamide-functionalized oxadiazole core but lack the benzothiazole and dioxolo groups. Key differences include:

  • Electronic properties : The benzooxadiazole system is electron-deficient due to the oxadiazole ring, whereas the target compound’s benzothiazole-dioxolo system is electron-rich.
  • Substituent effects : The absence of methyl groups on the benzooxadiazole derivatives reduces steric hindrance compared to the target compound.
Property Target Compound Benzo[c][1,2,5]oxadiazole-5-carboxamide
Core structure Benzothiazole-dioxolo + oxazole Benzooxadiazole
Key functional groups Carboxamide, methyl groups Carboxamide
Electronic profile Electron-rich Electron-deficient
Molecular weight ~493.5 g/mol (estimated) ~193 g/mol (calculated)

Benzodithiazine Derivatives (–3)

Compounds like 6-chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (compound 7 in ) feature sulfur-rich benzodithiazine rings with sulfonyl groups, contrasting with the oxygen-rich dioxolo group in the target compound. Key distinctions:

  • Reactivity : Sulfonyl groups in benzodithiazines enhance electrophilicity, while the dioxolo group in the target compound may stabilize aromaticity via electron donation.
  • Spectroscopic data : The benzodithiazine derivatives exhibit IR peaks at ~1345–1160 cm⁻¹ for sulfonyl groups, absent in the target compound .
Property Target Compound Benzodithiazine Derivative (Compound 7)
Ring system Benzothiazole-dioxolo Benzodithiazine (S,S-dioxide)
Key substituents Methyl groups Chloro, dihydroxybenzylidene
IR peaks (SO₂) Absent 1345, 1160 cm⁻¹
Molecular weight ~493.5 g/mol 412.36 g/mol

Thiophene-Oxadiazole Hybrid ()

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide shares a carboxamide-linked oxazole but incorporates a thiophene-oxadiazole-thiazole system. Notable contrasts:

  • Functional diversity : The thiophene group introduces π-π stacking capability, absent in the target compound .

Research Findings and Implications

  • Stability : The dioxolo group in the target compound likely enhances thermal stability compared to sulfonyl-containing analogs (e.g., –3), as oxygen-based fused rings resist hydrolysis better than sulfonyl groups .
  • Bioactivity : Methyl groups on both the oxazole and benzothiazole rings may improve lipophilicity, favoring membrane penetration in biological systems. This contrasts with hydroxylated benzodithiazines (), which exhibit polar characteristics .
  • Synthetic challenges : The target compound’s fused dioxolo-benzothiazole system requires precise regioselective synthesis, unlike simpler benzooxadiazoles () .

Biological Activity

The compound 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide is a derivative of benzothiazole and oxazole, which have been extensively studied for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on existing literature.

Synthesis

The synthesis of the compound involves multi-step reactions that typically include the formation of the benzothiazole core followed by the introduction of the oxazole and dioxole functionalities. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide have exhibited significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds often act through mechanisms such as inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells. For example, one study reported that certain derivatives showed TS inhibition with IC50 values significantly lower than standard chemotherapeutics like Pemetrexed .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated notable antimicrobial activity. The synthesized compounds were tested against various bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
E. coli32.0 ± 1.73
S. aureus30.0 ± 1.50

These findings suggest that compounds like 3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide could serve as promising candidates for developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Properties

Further investigations into related compounds have revealed anti-inflammatory and antioxidant activities. For instance, certain derivatives exhibited significant inhibition in COX-2 enzyme activity and displayed high radical scavenging efficacy in bioassays .

Case Studies

A recent study evaluated a series of benzothiazole derivatives for their biological activities. Among these, specific compounds demonstrated:

  • Antiproliferative Effects : Significant growth inhibition in AGS cells with concentrations as low as 10 µg/mL.
  • Caspase Activation : Increased expression of caspases indicative of apoptosis was observed across various cell lines after treatment with these compounds .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with target proteins such as VEGFR-2 kinase. These studies suggest that modifications to the benzothiazole structure can enhance binding efficiency and selectivity towards cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.